molecular formula C4H6O2 B051336 3-Butenoic acid CAS No. 625-38-7

3-Butenoic acid

Cat. No.: B051336
CAS No.: 625-38-7
M. Wt: 86.09 g/mol
InChI Key: PVEOYINWKBTPIZ-UHFFFAOYSA-N
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Description

Vinylacetic acid, also known as 3-butenoic acid, is an organic compound with the molecular formula C4H6O2. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. Vinylacetic acid is used in various chemical reactions and industrial applications due to its reactive vinyl group and carboxylic acid functionality .

Preparation Methods

Vinylacetic acid can be synthesized through several methods:

Chemical Reactions Analysis

Vinylacetic acid undergoes various chemical reactions due to its reactive vinyl group and carboxylic acid functionality:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for polymerization reactions .

Comparison with Similar Compounds

Vinylacetic acid can be compared with other similar compounds such as:

    Acrylic Acid: Both vinylacetic acid and acrylic acid contain a vinyl group and a carboxylic acid group. acrylic acid has a simpler structure with only one carbon-carbon double bond.

    Crotonic Acid: Crotonic acid is another similar compound with a vinyl group and a carboxylic acid group. It differs from vinylacetic acid in the position of the double bond.

    Vinyl Acetate: Vinyl acetate is an ester of vinyl alcohol and acetic acid.

Vinylacetic acid is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in different fields .

Properties

IUPAC Name

but-3-enoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEOYINWKBTPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

28391-17-5
Record name 3-Butenoic acid, homopolymer
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DSSTOX Substance ID

DTXSID60211539
Record name 3-Butenoic acid
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Molecular Weight

86.09 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Vinylacetic acid
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CAS No.

625-38-7, 28391-17-5
Record name 3-Butenoic acid
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Record name 3-Butenoic acid
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Synthesis routes and methods I

Procedure details

The reaction was carried out as described in Example 11, with the exception that 156 grams of allyl caproate were used instead of allyl propionate. 16.6 grams of γ-butyrolactone and 11.8 grams of vinyl acetic acid were obtained.
Quantity
156 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

The reaction was carried out as described in Example 15, with the exception that 170 grams of the allyl ester of p-toluylic acid were used instead of the benzoate. 21.2 grams of γ-butyrolactone and 8.8 grams of vinyl acetic acid were obtained.
[Compound]
Name
allyl ester
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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Synthesis routes and methods III

Procedure details

The reaction was carried out as described in Example 11, with the exception that 128 grams of allyl isobutyrate were used instead of allyl propionate. 19.1 grams of γ-butyrolactone and 10.6 grams of vinyl acetic acid were obtained.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

NHS ester of 3-butenoic acid was synthesized based following literature procedure.32 3-butenoic acid (1.0 g, 1.2 mmol) and NHS (1.47 g, 1.28 mmol) were dissolved in THF (30 ml). The solution was cooled in an ice bath and N,N′-dicyclohyxylcarbodiimide (DCC, 2.4 g, 1.2 mmol) was added under stirring. A white precipitate, dicyclohexylurea (DCU), formed after ˜5 min and the mixture was stirred for 1 hour at 0° C. The reaction proceeded at 4° C. overnight without any agitation. DCU was then removed by filtration. The filtrate was concentrated to give a viscous oil containing some residual DCU. The crude product was re-dissolved in a small volume of THF and then filtered. This procedure was repeated until a clear THF solution was obtained. The solvent was removed and the product was then washed with hexane. Residual solvents were removed under vacuum until a constant weight was obtained. 1H-NMR (500 MHz, CDCl3, δ ppm): 2.64, 2.90, 5.21, 5.24, 5.94.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 3-Butenoic acid, also known as vinylacetic acid, has a molecular formula of C4H6O2 and a molecular weight of 86.09 g/mol.

A: While the provided research doesn't delve into detailed spectroscopic characterization, it does mention the use of 1H and 13C NMR to confirm its structure when isolated from Streptomyces koyangensis strain VK-A60. []

A: Yes, research indicates that this compound can participate in palladium-catalyzed reactions. For instance, its self-metathesis yields β-hydromuconic acid with high selectivity, which can be further hydrogenated to produce adipic acid. []

A: Studies show that this compound, in the presence of a palladium(0) complex with tertiary phosphine ligands, undergoes carbonylative cyclization. This reaction results in the formation of methylsuccinic anhydride and glutaric anhydride. [] Further research suggests that palladium-containing cyclic esters are likely intermediates in this reaction. []

A: Research on 4-phenyl-3-butenoic acid and its derivatives revealed that structural modifications significantly impact their antifungal activity against Phellinus tremulae, Ophiostoma crassivaginatum, and Ophiostoma piliferum. [] The presence and position of substituents on the aromatic ring, as well as alterations to the butenoic acid moiety, influenced the level of fungal growth inhibition.

A: Yes, 4-phenyl-3-butenoic acid (PBA) acts as a potent mechanism-based inhibitor of PHM. [, , ] It has been shown to selectively inhibit PHM without affecting the activity of peptidyl-α-hydroxyglycine α-amidating lyase, the enzyme responsible for the second step in α-amidation. [, ]

A: PBA inhibits PHM by lowering the Vmax of the enzyme without affecting its Km. [, ] This suggests a non-competitive mode of inhibition. While the exact mechanism remains to be fully elucidated, covalent modification of the enzyme has been proposed. [, ]

A: Interestingly, research demonstrates that PHM can metabolize PBA, generating two hydroxylated products: 2-hydroxy-4-phenyl-3-butenoic acid and its allylic isomer, 4-hydroxy-4-phenyl-2-butenoic acid. [] This metabolism occurs concurrently with PHM inactivation. []

A: The fact that PHM, an enzyme primarily known for hydroxylating glycine-extended peptides, can also metabolize PBA suggests that its physiological functions might extend beyond peptide amidation. [] This finding opens up new avenues for investigating PHM's roles in various biological processes.

A: Studies show that 4-phenyl-3-butenoic acid (PBA) exhibits anti-inflammatory and potential anti-tumorigenic effects. In tumorigenic cell lines like WBras1 and H2009, PBA demonstrated growth inhibition, increased gap junction intercellular communication, and modulated the activation of p38 MAPK and JNK signaling pathways. []

A: Interestingly, PBA's effects appear to be selective towards tumorigenic cells. At concentrations that significantly impacted tumorigenic cells, PBA showed reduced or no effects on non-tumorigenic cell lines like WBneo3 and human bronchial epithelial cells. [] This selectivity makes it an interesting candidate for further investigation as a potential anti-cancer agent.

A: Yes, derivatives of this compound, particularly those containing a terminal alkene group, have shown potential in nanomaterial synthesis. For example, this compound can mediate the synthesis of vinyl-terminated gold nanoprisms and nanooctahedra. []

A: The presence of terminal double bonds on the surface of these gold nanoparticles allows for further functionalization. [] They can be used as building blocks for more complex nanostructures. For instance, they can be readily encapsulated with polymers like N-isopropylacrylamide (NIPAM) through free radical polymerization. []

A: Yes, research has identified that Streptomyces koyangensis strain VK-A60 produces 4-phenyl-3-butenoic acid. [, ] This compound exhibits antifungal activity against various plant pathogens. []

A: ** Yes, Pseudomonas aeruginosa produces L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), a potent antimetabolite. [, ] Its biosynthesis involves a five-gene cluster and potentially utilizes a thiotemplate mechanism. []

A: ** AMB exhibits antibiotic and toxic properties. [] It inhibits the growth of Erwinia amylovora, the bacterium responsible for fire blight in plants. [] Additionally, it demonstrates some inhibitory effects on seed germination. []

A: Research shows that the AMB biosynthesis (ambABCDE) and transport genes from Pseudomonas aeruginosa can be successfully expressed in Pseudomonas fluorescens CHA0. [] This engineered strain exhibited inhibitory activity against Erwinia amylovora and interfered with seed germination, highlighting the potential of AMB production for biocontrol applications. []

A: Yes, molecular mechanics and extended Huckel molecular orbital (EHMO) calculations have been employed to investigate the structure and reactivity of palladium(0) complexes with this compound and other unsaturated carboxylic acids. [] These studies provided insights into the formation and stability of π-complexes and metallacycles, aiding in understanding the mechanism of carbonylative cyclization reactions. []

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